Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
Description
Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS: 306977-01-5) is a heterocyclic organic compound with the molecular formula C₁₅H₁₅ClN₂O₂S₂ and a molecular weight of 354.88 g/mol . It features a 1,2,3-thiadiazole core substituted at the 4-position with a cyclohexyl ester group and at the 5-position with a 4-chlorophenylsulfanyl moiety.
Properties
IUPAC Name |
cyclohexyl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S2/c16-10-6-8-12(9-7-10)21-15-13(17-18-22-15)14(19)20-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSRCCGRBPQDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of cyclohexylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can be contextualized by comparing it to analogs with modifications in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis:
Substituent Variations
5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic Acid
- Molecular Formula : C₁₀H₈N₂O₂S₂
- Molecular Weight : 252.31 g/mol
- Key Differences :
- Replaces the 4-chlorophenyl group with a 4-methylphenyl substituent, reducing electronegativity and altering steric effects.
- The carboxylic acid group at the 4-position (vs.
4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole
- Molecular Formula : C₉H₅ClN₂O₂S₂
- Molecular Weight : 296.74 g/mol
- Key Differences :
- Lacks the cyclohexyl ester, instead featuring a carboxylic acid directly attached to the thiadiazole ring. This modification significantly alters pharmacokinetic properties, such as membrane permeability and metabolic stability .
Heterocyclic Core Modifications
- Structure : Contains a thiazolidine ring (saturated five-membered ring with one sulfur and one nitrogen atom) instead of a thiadiazole.
- Key Differences :
- The thiazolidine core is less electron-deficient than thiadiazole, affecting reactivity in electrophilic substitution reactions.
- Incorporates a 4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide group, which may enhance binding to biological targets like acetylcholinesterase in agrochemical applications .
Functional Group Comparisons
- Cyclohexyl Ester vs. Carboxylic acid derivatives (e.g., 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole) are more water-soluble but may exhibit faster renal clearance .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Q & A
Basic: What synthetic methodologies are recommended for preparing Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate?
The compound can be synthesized via copper-catalyzed cross-coupling reactions between cyclohexylthiol derivatives and halogenated thiadiazole precursors. Key steps include:
- Thiadiazole core formation : Use Lawesson’s reagent for cyclization of thiourea intermediates (as demonstrated in thiadiazole syntheses) .
- Sulfanyl group introduction : React 5-bromo-1,2,3-thiadiazole-4-carboxylate derivatives with 4-chlorothiophenol under Ullmann or nucleophilic aromatic substitution conditions .
- Esterification : Protect the carboxylate group as a cyclohexyl ester using DCC/DMAP coupling .
Critical parameters : Optimize reaction temperature (70–100°C) and catalyst loading (5–10 mol% CuI) to maximize yield .
Advanced: How can structural isomerism in this compound be resolved during synthesis?
The presence of sulfanyl and ester groups may lead to stereochemical or regiochemical isomers. Strategies include:
- Crystallographic analysis : Use SHELXL or OLEX2 for single-crystal X-ray diffraction to confirm regiochemistry .
- Chromatographic separation : Employ preparative HPLC with chiral columns (e.g., amylose-based) for enantiomer resolution .
- Lewis acid-mediated isomerization : Apply methods from analogous systems (e.g., Atovaquone synthesis) using BF₃·Et₂O to convert cis to trans isomers .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfanyl group at C5, cyclohexyl ester at C4). Look for deshielded signals near δ 160–170 ppm (C=O) .
- IR : Validate ester (C=O stretch ~1700 cm⁻¹) and thiadiazole (C-N stretches ~1500 cm⁻¹) functionalities .
- Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling aid in predicting the compound’s reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the sulfanyl group is prone to oxidation .
- Docking studies : Screen against biological targets (e.g., bacterial enzymes) using AutoDock Vina to hypothesize binding modes .
- Reactivity descriptors : Calculate Fukui indices to identify regions susceptible to substitution or redox reactions .
Basic: What are the potential biological applications of this compound?
Analogous thiadiazole derivatives exhibit:
- Antimicrobial activity : Sulfanyl-thiadiazoles disrupt bacterial membrane integrity (e.g., against S. aureus) .
- Anticancer potential : Thiadiazole cores inhibit kinase pathways (e.g., EGFR) in tumor cell lines .
Experimental design : Perform MIC assays for antimicrobial activity and MTT assays on cancer cells (e.g., HCT-116) .
Advanced: How can crystallographic data resolve contradictions in reported structural data?
- Refinement protocols : Use SHELXL to refine against high-resolution data (≤1.0 Å), focusing on anisotropic displacement parameters for sulfur and chlorine atoms .
- Twinned crystals : Apply the Hooft parameter in OLEX2 to correct for pseudo-merohedral twinning .
- Validation tools : Cross-check with PLATON to detect unresolved solvent or disorder .
Basic: What are the stability considerations for this compound under storage?
- Light sensitivity : Store in amber vials at –20°C to prevent sulfanyl group oxidation .
- Hydrolysis risk : Avoid aqueous buffers (pH >7) to preserve the ester moiety .
- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C typical for thiadiazoles) .
Advanced: What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., thiadiazole cyclization) to enhance temperature control and scalability .
- Catalyst recycling : Immobilize copper catalysts on silica supports to reduce metal leaching .
- Byproduct management : Implement inline IR spectroscopy to monitor reaction progress and minimize impurities .
Basic: How is the compound’s lipophilicity quantified, and why is it significant?
- LogP measurement : Use shake-flask method with octanol/water partitioning. Expected LogP >3 due to cyclohexyl and chlorophenyl groups .
- Relevance : High lipophilicity enhances membrane permeability, critical for in vivo bioavailability studies .
Advanced: What mechanistic studies elucidate the compound’s mode of action in biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
